N,N'-hexane-1,6-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}
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Overview
Description
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(6-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}HEXYL)ACETAMIDE is a complex organic compound featuring a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(6-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}HEXYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with various electrophiles under controlled conditions . The reaction conditions often include the use of solvents like ethanol and acetic acid buffer, and techniques such as cyclic voltammetry and constant current electrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(6-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}HEXYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
Scientific Research Applications
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(6-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}HEXYL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(6-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}HEXYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: A precursor in the synthesis of the target compound, known for its antimicrobial and anti-inflammatory activities.
2-Amino-5-methylthio-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
6-amino-5-[2-[(5-benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl-1,3-dimethylpyrimidine-2,4-dione: A structurally related compound with potential therapeutic applications.
Uniqueness
The uniqueness of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(6-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}HEXYL)ACETAMIDE lies in its dual thiadiazole rings and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N8O2S4 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[6-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]hexyl]acetamide |
InChI |
InChI=1S/C14H22N8O2S4/c15-11-19-21-13(27-11)25-7-9(23)17-5-3-1-2-4-6-18-10(24)8-26-14-22-20-12(16)28-14/h1-8H2,(H2,15,19)(H2,16,20)(H,17,23)(H,18,24) |
InChI Key |
LQUYVWNWIPMHSK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)CSC1=NN=C(S1)N)CCNC(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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